3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone
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Overview
Description
3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone is a heterocyclic compound with a pyridinone core structure. This compound is characterized by the presence of an isopentylsulfonyl group at the 3-position and two methyl groups at the 4 and 6 positions. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone typically involves the introduction of the isopentylsulfonyl group onto a pyridinone scaffold. One common method involves the sulfonylation of 4,6-dimethyl-2(1H)-pyridinone using isopentylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of substituted pyridinone derivatives with various functional groups.
Scientific Research Applications
3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(methylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone: Similar structure but with a methylsulfonyl group instead of an isopentylsulfonyl group.
3-(ethylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone: Similar structure but with an ethylsulfonyl group.
3-(propylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone: Similar structure but with a propylsulfonyl group.
Uniqueness
The uniqueness of 3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone lies in its specific isopentylsulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4,6-dimethyl-3-(3-methylbutylsulfonyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-8(2)5-6-17(15,16)11-9(3)7-10(4)13-12(11)14/h7-8H,5-6H2,1-4H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFTYQHDZOCEER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)S(=O)(=O)CCC(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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